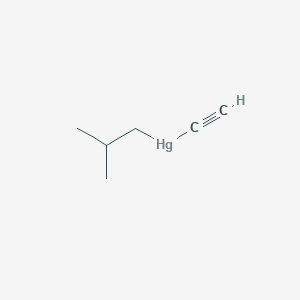
Ethynyl(2-methylpropyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethynyl(2-methylpropyl)mercury is an organomercury compound characterized by the presence of an ethynyl group attached to a 2-methylpropyl group, bonded to a mercury atom. Organomercury compounds are known for their diverse applications and significant biological activity, but they also pose environmental and health risks due to their toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethynyl(2-methylpropyl)mercury typically involves the reaction of ethynyl-substituted molecules with mercury salts. One common method is the reaction of ethynyl-substituted organic molecules with mercury(II) acetate in an organic solvent like acetonitrile . The reaction conditions often require a controlled temperature and the presence of a base to facilitate the formation of the organomercury compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethynyl(2-methylpropyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of organomercury derivatives .
Applications De Recherche Scientifique
Ethynyl(2-methylpropyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent, although its toxicity limits its direct application.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of ethynyl(2-methylpropyl)mercury involves its interaction with cellular components, leading to various biological effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It also generates reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures . The molecular targets include enzymes involved in cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Methylmercury: Known for its neurotoxicity and environmental impact.
Ethylmercury: Used in vaccines as a preservative but also poses health risks.
Phenylmercury: Utilized in industrial applications but highly toxic.
Uniqueness: Its structure allows for unique interactions with biological molecules, distinguishing it from other organomercury compounds .
Propriétés
Numéro CAS |
78226-10-5 |
|---|---|
Formule moléculaire |
C6H10Hg |
Poids moléculaire |
282.74 g/mol |
Nom IUPAC |
ethynyl(2-methylpropyl)mercury |
InChI |
InChI=1S/C4H9.C2H.Hg/c1-4(2)3;1-2;/h4H,1H2,2-3H3;1H; |
Clé InChI |
PAXKNBSSGFOUGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Hg]C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


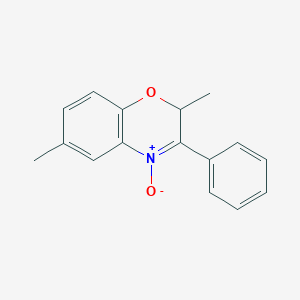
![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)
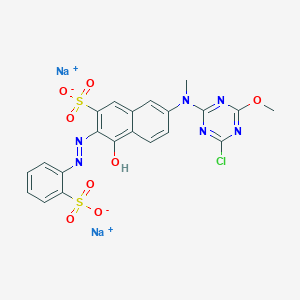
![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)
![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)

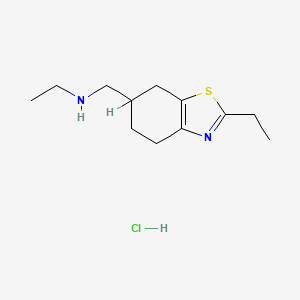
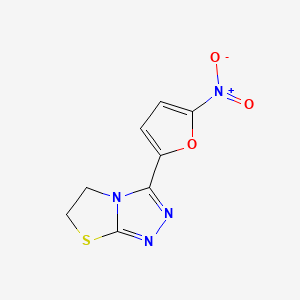

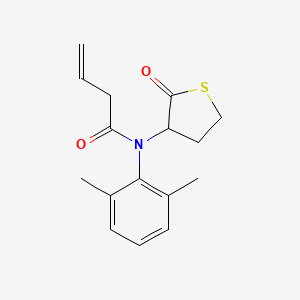
![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)

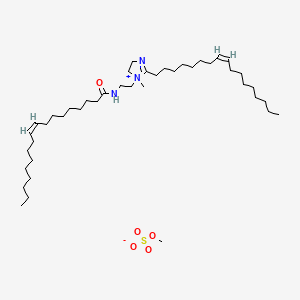
![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)
